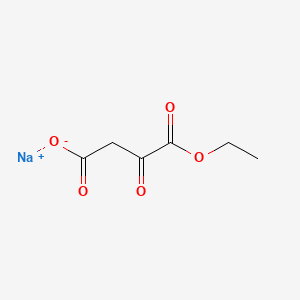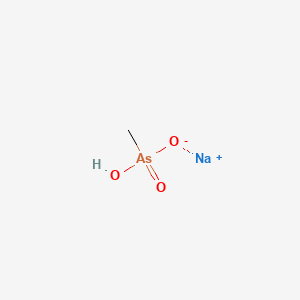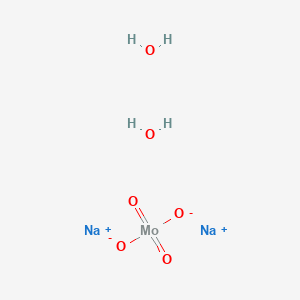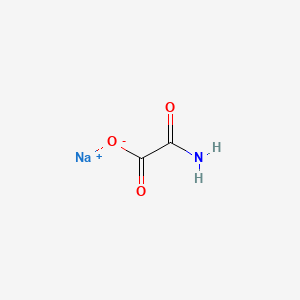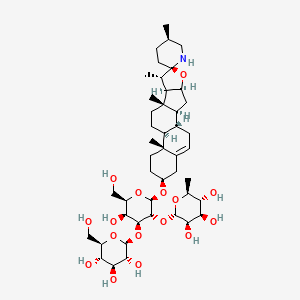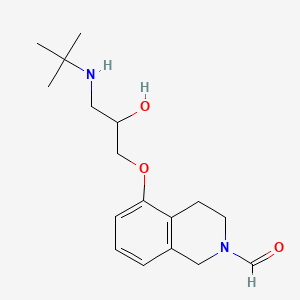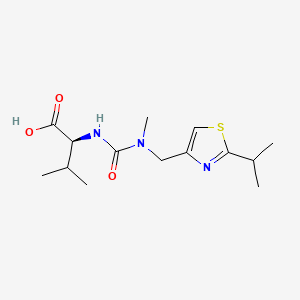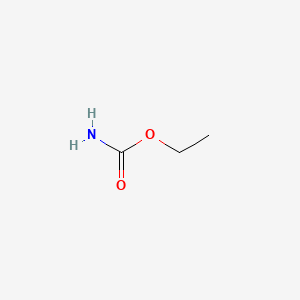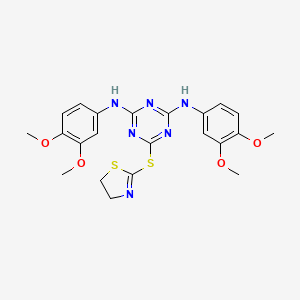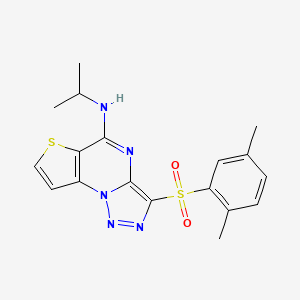
6-methoxy-N-(3-sulfopropyl)quinolinium
Vue d'ensemble
Description
“6-methoxy-N-(3-sulfopropyl)quinolinium” is a chemical compound with the molecular formula C13H15NO4S . It is also known by other names such as SPQ, 3-(6-methoxyquinolin-1-ium-1-yl)propane-1-sulfonate, and others . The molecular weight of this compound is 281.33 g/mol .
Molecular Structure Analysis
The molecular structure of “6-methoxy-N-(3-sulfopropyl)quinolinium” can be represented by the InChI string:InChI=1S/C13H15NO4S/c1-18-12-5-6-13-11(10-12)4-2-7-14(13)8-3-9-19(15,16)17/h2,4-7,10H,3,8-9H2,1H3 . The Canonical SMILES representation is COC1=CC2=C(C=C1)N+CCCS(=O)(=O)[O-] . Physical And Chemical Properties Analysis
The compound has several computed properties. It has a XLogP3-AA value of 1.4, indicating its relative lipophilicity . It has a hydrogen bond donor count of 0 and a hydrogen bond acceptor count of 4 . The compound also has a rotatable bond count of 4 . The exact mass and the monoisotopic mass of the compound are both 281.07217913 g/mol .Applications De Recherche Scientifique
Halide Concentration Measurement in Micellar Systems
SPQ serves as a halide-sensitive fluorescence probe, providing a direct method for measuring halide concentrations dissociated from surfactant monomers and micelles . The fluorescence of SPQ is quenched by free halide ions, which allows for the determination of halide concentration in various micellar systems. This application is crucial for understanding the behavior of surfactants in different chemical environments.
Chloride Indicator for Cellular Analysis
As a chloride indicator, SPQ has absorption/emission maxima at approximately 344/443 nm and detects chloride ions through diffusion-limited collisional quenching . This property makes SPQ an invaluable tool for cellular analysis, particularly in studying cell viability, proliferation, and function. It is also used in confocal microscopy and flow cytometry equipment for detailed cellular imaging.
Examination of Membrane Chloride Transport Mechanisms
SPQ is employed as a method to examine and measure membrane chloride transport mechanisms . This application is significant in the field of cellular physiology and pharmacology, where understanding ion transport across membranes is essential for drug development and disease treatment.
Ionic Homeostasis and Signaling
The compound’s ability to detect chloride ions via collisional quenching makes it a useful indicator for studying ionic homeostasis and signaling within cells . SPQ’s role in these processes is vital for research into how cells maintain their internal environment and communicate signals.
Anion Detection in Cell Metabolism Studies
SPQ is utilized for anion detection in studies related to cell metabolism . Its specificity for chloride ions allows researchers to monitor and understand anionic balances and their implications in metabolic processes.
Research on Cystic Fibrosis and Other Chloride-Related Disorders
Given its specificity for chloride ions, SPQ is used in research focused on cystic fibrosis and other chloride-related disorders . It helps in the measurement of halide efflux from cultured and primary airway epithelial cells, providing insights into the pathophysiology of these conditions.
Mécanisme D'action
Target of Action
The primary target of SPQ is chloride ions (Cl-) within cells . Chloride ions play a crucial role in maintaining cellular homeostasis, contributing to functions such as regulation of cell volume, pH, and membrane potential .
Mode of Action
SPQ is a blue fluorescent dye that detects Cl- via a process known as diffusion-limited collisional quenching . This process involves the quenching of SPQ’s fluorescence upon collision with chloride ions . The degree of fluorescence decrease is directly proportional to the concentration of chloride ions .
Biochemical Pathways
SPQ primarily affects the biochemical pathways related to chloride homeostasis . By detecting changes in intracellular chloride concentrations, SPQ can provide insights into the activity of chloride channels and transporters .
Pharmacokinetics
It’s known that the dye can be loaded into cells byhypotonic shock , suggesting that it may cross cell membranes under certain conditions.
Result of Action
The action of SPQ results in the detection of intracellular chloride concentrations. This can be used to study the function of chloride channels and transporters, and to investigate cellular processes where chloride ions play a role .
Action Environment
The efficacy and stability of SPQ are likely influenced by various environmental factors. For instance, the fluorescence of SPQ is quenched upon collision with chloride ions, so the ion concentration in the environment will directly affect the degree of fluorescence quenching
Propriétés
IUPAC Name |
3-(6-methoxyquinolin-1-ium-1-yl)propane-1-sulfonate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H15NO4S/c1-18-12-5-6-13-11(10-12)4-2-7-14(13)8-3-9-19(15,16)17/h2,4-7,10H,3,8-9H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZVDGOJFPFMINBM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC2=C(C=C1)[N+](=CC=C2)CCCS(=O)(=O)[O-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H15NO4S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID101347145 | |
| Record name | 6-Methoxy-N-(3-sulfopropyl)quinolinium | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID101347145 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
281.33 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
6-methoxy-N-(3-sulfopropyl)quinolinium | |
CAS RN |
83907-40-8 | |
| Record name | 6-Methoxy-N-(3-sulfopropyl)quinolinium | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0083907408 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 6-Methoxy-N-(3-sulfopropyl)quinolinium | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID101347145 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 83907-40-8 | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



